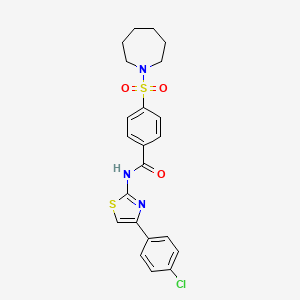![molecular formula C31H24Cl2N2S B2386598 2-[(3,4-二氯苄基)硫代]-4,6-双(4-甲基苯乙烯基)烟腈 CAS No. 303985-44-6](/img/structure/B2386598.png)
2-[(3,4-二氯苄基)硫代]-4,6-双(4-甲基苯乙烯基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: In the medical field, researchers are interested in the therapeutic potential of this compound, particularly its potential as an antimicrobial or anticancer agent.
Industry: Industrial applications include its use as a precursor for the synthesis of more complex molecules or as a component in materials science for the development of new materials with specific properties.
准备方法
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the 3,4-Dichlorobenzylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol compound under basic conditions to form the 3,4-dichlorobenzylsulfanyl intermediate.
Styryl group introduction:
Nicotinonitrile core formation: The final step involves the formation of the nicotinonitrile core through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
化学反应分析
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents such as sodium azide or thiolates to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
作用机制
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis through the activation of specific signaling pathways.
相似化合物的比较
When compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-distyrylnicotinonitrile: This compound lacks the methyl groups on the styryl moieties, which may affect its reactivity and biological activity.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methoxystyryl)nicotinonitrile: The presence of methoxy groups instead of methyl groups can lead to different electronic and steric effects, influencing the compound’s properties.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-chlorostyryl)nicotinonitrile:
These comparisons highlight the uniqueness of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile and its potential advantages in various research and industrial applications.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDKYZWAHKPOH-KMUHKHSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)


![methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2386521.png)
![N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2386522.png)

![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)


![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)


